4-Bromopyridine-2-carbonitrile

Description

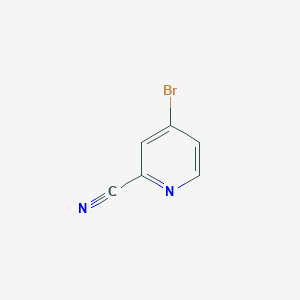

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXDCTUSFIKLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351205 | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-45-2 | |

| Record name | 4-Bromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62150-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to 4-Bromopyridine-2-carbonitrile

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Among the vast arsenal of heterocyclic intermediates, this compound emerges as a highly valuable and versatile building block. Its unique arrangement of a bromine substituent and a nitrile group on the pyridine ring imparts distinct electronic properties and offers two orthogonal sites for chemical modification. This guide provides an in-depth exploration of its core properties, reactivity, synthesis, and safe handling, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic utility of this compound, particularly in the creation of diverse chemical libraries for drug discovery, cannot be overstated.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 62150-45-2[2][3][4]

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is the first step toward its effective application in a laboratory setting. These properties dictate its solubility, reaction conditions, and storage requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrN₂ | [2][5] |

| Molecular Weight | 183.01 g/mol | [2][6] |

| Appearance | Off-white to light beige/brown solid | [2][6] |

| Melting Point | 82-84 °C | [2][6] |

| Boiling Point | ~265.3 °C at 760 mmHg | [2][6] |

| Density | ~1.726 g/cm³ | [2][6] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |

| Synonyms | 4-bromopicolinonitrile, 4-Bromo-2-cyanopyridine | [2][3][5] |

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two primary functional groups. This duality allows for sequential and controlled modifications, making it a cornerstone for generating molecular complexity.

The pyridine nitrogen activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), making the bromine atom at the C4 position a versatile handle for introducing new functionalities.[7]

-

Reactions at the C4-Position (Bromo Group): The electron-withdrawing nature of the pyridine ring and the nitrile group facilitates the displacement of the bromide ion. This position is highly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings.[6][8] This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups, which is a critical strategy in structure-activity relationship (SAR) studies.[1][6]

-

Reactions at the C2-Position (Nitrile Group): The carbonitrile group is a versatile precursor to other essential functional groups. It can be:

-

Hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide.

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine (aminomethyl group).

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

This dual reactivity profile allows chemists to build out from the pyridine core in multiple directions, a significant advantage in combinatorial chemistry and lead optimization.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is an established intermediate in the development of novel therapeutics. Its utility is prominently highlighted in structure-based drug design campaigns. A key example is its use in the synthesis of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the tuberculosis pathogen.[6] This application underscores the compound's value in addressing significant global health challenges. Furthermore, the broader class of bromopyridines serves as crucial starting materials for drugs targeting central nervous system (CNS) disorders and viral infections.[1][8]

Conceptual Synthetic Workflow

While multiple proprietary methods exist, a general and logical synthetic approach can be conceptualized. A common strategy for introducing a nitrile group onto a pyridine ring is through the cyanation of a corresponding halide or the dehydration of an amide. A plausible route could involve the Sandmeyer reaction from an amino-precursor or palladium-catalyzed cyanation of a di-brominated pyridine.

A more direct, though challenging, approach involves the functionalization of 4-bromopyridine itself. The workflow below illustrates a conceptual pathway for synthesizing functionalized derivatives starting from 4-bromopyridine hydrochloride, a common precursor.[9][10]

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Safe Handling and Personal Protection

Trustworthiness through Safety: The following protocols are synthesized from authoritative Safety Data Sheets (SDS). Adherence to these guidelines is critical for ensuring a self-validating system of laboratory safety.

Hazard Identification:

-

Skin Contact: May cause skin irritation.[12]

-

Eye Contact: May cause serious eye irritation.[12]

-

Inhalation: Avoid breathing dust, as it may be harmful.[2]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[13]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wear a lab coat or other impervious clothing.[13]

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved dust mask or respirator. Ensure appropriate exhaust ventilation at places where dust is formed.[13]

Handling and Storage Protocol:

-

Handling:

-

Storage:

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][13]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[13]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

References

- SAFETY D

- 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910. PubChem. [Link]

- SAFETY DATA SHEET - 4-Bromopyridine hydrochloride. Thermo Fisher Scientific. [Link]

- Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]

- 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- How to synthesize 4 - bromopyridine hydrochloride? Blog. [Link]

- 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472. PubChem. [Link]

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 3. CAS 62150-45-2 | this compound - Synblock [synblock.com]

- 4. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]

- 5. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 11. 62150-45-2|this compound|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to 4-Bromopyridine-2-carbonitrile: A Core Heterocyclic Building Block

Abstract: This technical guide provides an in-depth analysis of 4-Bromopyridine-2-carbonitrile (CAS No. 62150-45-2), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document delineates its molecular structure, physicochemical properties, and established applications. We offer insights into its chemical reactivity, highlighting its utility as a bifunctional building block amenable to strategic modification at both the bromine and nitrile positions. This guide serves as a comprehensive resource, consolidating essential data to facilitate its effective use in the synthesis of novel therapeutic agents and advanced materials.

Introduction: The Strategic Value of a Bifunctional Pyridine

This compound is a specialized heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its structure, which incorporates a pyridine ring substituted with both a bromine atom and a nitrile group, provides two distinct and chemically active sites for molecular elaboration.[1] This bifunctionality is the cornerstone of its value, allowing for sequential and orthogonal chemical modifications.

The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.[1][2][3] Concurrently, the nitrile group at the 2-position can be transformed into a variety of other functional groups, including amines, amides, or carboxylic acids, further expanding the synthetic possibilities.[1] Consequently, this compound is not merely an intermediate but a strategic building block for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][2]

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is critical for its proper handling, storage, and application in synthetic chemistry.

Key Identifiers and Physical Data

A consolidation of the compound's identifiers and measured physical properties provides a foundational dataset for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4][5][6] |

| Synonyms | 4-Bromopicolinonitrile, 4-Bromo-2-cyanopyridine | [4][7][8] |

| CAS Number | 62150-45-2 | [4][7][9][10] |

| Molecular Formula | C₆H₃BrN₂ | [4][7][8][10] |

| Molecular Weight | 183.01 g/mol | [5][7][10] |

| Appearance | Off-white to light brown/yellow solid/powder | [1][6][8] |

| Melting Point | 82-91 °C | [1][4] |

| SMILES | C1=CN=C(C=C1Br)C#N | [4][5][10] |

| InChI Key | CZXDCTUSFIKLIJ-UHFFFAOYSA-N | [4][5][8] |

Molecular Structure Visualization

The structural arrangement of this compound dictates its reactivity. The diagram below illustrates the pyridine ring with the bromo- substituent at the C4 position and the carbonitrile group at the C2 position.

Caption: Molecular structure of this compound.

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, its synthesis generally relies on established methods for functionalizing pyridine rings. A plausible approach involves the bromination of a pre-existing 2-cyanopyridine or the cyanation of a 2,4-dibromopyridine derivative, leveraging the differential reactivity of the halogenated positions.

Generalized Experimental Protocol: Purification by Recrystallization

Purity is paramount for subsequent reactions. Recrystallization is a standard method for purifying solid organic compounds like this compound.

-

Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or a mixture) to identify one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should initiate. Further cooling in an ice bath can maximize the yield of the precipitate.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under a vacuum to remove all residual solvent. The melting point of the dried solid can be checked to assess purity.[1][4]

Synthesis & Purification Workflow

The logical flow from starting materials to a purified final product is a critical concept in process chemistry.

Caption: Generalized workflow for the synthesis and purification process.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its two functional groups, enabling it to serve as a versatile synthetic intermediate.[1][9]

Reactivity at the Bromine Site (C4)

The bromine atom at the 4-position of the pyridine ring is highly susceptible to displacement. The electron-withdrawing nature of the ring nitrogen activates the C4 position for nucleophilic aromatic substitution (SNAr). More importantly, it is an excellent participant in a wide array of transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

These reactions are fundamental in modern drug discovery for assembling complex molecules from simpler fragments.[3]

Reactivity at the Nitrile Site (C2)

The carbonitrile group is a robust and versatile functional group that can be converted into several other moieties:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide intermediate.[1]

-

Reduction: Can be reduced, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to a primary amine.[1]

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery

This dual reactivity makes this compound a valuable starting material. It has been identified as a key intermediate in the synthesis of novel therapeutic agents. For example, its utility has been demonstrated in structure-based drug design campaigns, including the development of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a crucial enzyme for the pathogen's survival.[1]

Diagram of Synthetic Potential

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[4]

-

Hazards: It is harmful if swallowed, harmful in contact with skin, and toxic if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[7]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Store in a locked, well-ventilated place. It is recommended to store under an inert atmosphere at room temperature.[10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.[7]

Conclusion

This compound stands out as a high-value, multi-functional building block in modern organic synthesis. Its defined molecular structure, characterized by strategically placed bromo and nitrile functional groups, offers chemists a reliable platform for creating diverse and complex molecules. The well-understood reactivity at both sites allows for predictable and efficient synthetic planning, making it an indispensable tool in the quest for new pharmaceuticals and advanced materials. Proper handling and an understanding of its physicochemical properties are essential for leveraging its full synthetic potential safely and effectively.

References

- 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283. PubChem - NIH. [Link]

- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-cyanopyridine, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Bromo-2-cyanopyridine | C6H3BrN2 | CID 693283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H34424.03 [thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 9. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2 [chemicalbook.com]

- 10. 62150-45-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Bromo-2-cyanopyridine: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic use of functionalized heterocyclic intermediates is paramount. Among these, 4-bromo-2-cyanopyridine has emerged as a pivotal building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures. This guide provides an in-depth technical overview of the physical and chemical properties of 4-bromo-2-cyanopyridine, its characteristic reactivity, and its applications, grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile compound.

Core Physical and Chemical Properties

4-Bromo-2-cyanopyridine, also known by its IUPAC name 4-bromopyridine-2-carbonitrile, is a pale green to yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a critical foundation for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 62150-45-2 | [1] |

| Molecular Formula | C₆H₃BrN₂ | [1][3] |

| Molecular Weight | 183.01 g/mol | [3] |

| Appearance | Pale green to yellow crystalline solid/powder | [1][2] |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 265.3 ± 20.0 °C at 760 mmHg | [1] |

| Density | ~1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 114.3 ± 21.8 °C | [1] |

For optimal stability, 4-bromo-2-cyanopyridine should be stored in a cool, well-ventilated area.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, characteristic of a tri-substituted pyridine ring. The chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the bromo and cyano substituents. Based on data from similar pyridine derivatives, the expected chemical shifts would be in the range of δ 7.5-8.8 ppm. The coupling constants (J) would reveal the substitution pattern.[4][5]

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the cyano group (C2) and the carbon atom bearing the bromine (C4) will be significantly influenced by these substituents. The nitrile carbon typically appears in the range of δ 115-120 ppm, while the carbons of the pyridine ring will resonate between δ 120-155 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies for 4-bromo-2-cyanopyridine would include:

-

C≡N stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹, characteristic of a nitrile group.[7][8]

-

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 182 and an (M+2)⁺ peak of nearly equal intensity at m/z 184, which is the characteristic isotopic signature of a bromine-containing compound.[10][11] Common fragmentation pathways would likely involve the loss of the bromine atom and/or the cyano group.[12]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-bromo-2-cyanopyridine stems from the presence of two distinct and addressable reactive sites: the bromine atom at the 4-position and the cyano group at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack, particularly at the 4-position where the bromine atom serves as a good leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This is a consequence of the electron-deficient nature of the pyridine ring, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[13] This reactivity allows for the introduction of a wide range of functionalities.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of 4-bromo-2-cyanopyridine with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

4-bromo-2-cyanopyridine

-

Amine of choice (e.g., morpholine, piperidine)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-bromo-2-cyanopyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (2.0 equiv.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[14][15][16][17]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-2-cyanopyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This powerful reaction allows for the coupling of 4-bromo-2-cyanopyridine with a variety of boronic acids or their esters to form 4-aryl- or 4-vinyl-2-cyanopyridines. These products are valuable precursors in drug discovery and materials science.[18][19]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 4-bromo-2-cyanopyridine with an arylboronic acid.

Materials:

-

4-bromo-2-cyanopyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine 4-bromo-2-cyanopyridine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.[20][21][22]

The Sonogashira coupling enables the reaction of 4-bromo-2-cyanopyridine with terminal alkynes to synthesize 4-alkynyl-2-cyanopyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[23][24]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 4-bromo-2-cyanopyridine.

Materials:

-

4-bromo-2-cyanopyridine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a degassed solution of 4-bromo-2-cyanopyridine (1.0 equiv.) in the chosen solvent and amine base, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the desired product by column chromatography.[25][26]

Synthetic Applications in Drug Discovery and Materials Science

The dual reactivity of 4-bromo-2-cyanopyridine makes it a valuable intermediate in several areas of chemical research.

-

Medicinal Chemistry: The 2-cyanopyridine moiety is a common structural motif in biologically active molecules. The ability to functionalize the 4-position through cross-coupling or nucleophilic substitution allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

-

Materials Science: The rigid, planar structure of the pyridine ring, combined with the ability to introduce various substituents, makes 4-bromo-2-cyanopyridine a useful precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of 4-bromo-2-cyanopyridine.

Sources

- 1. innospk.com [innospk.com]

- 2. H34424.03 [thermofisher.com]

- 3. 4-Bromo-2-cyanopyridine | Sigma-Aldrich [sigmaaldrich.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. raco.cat [raco.cat]

- 13. m.youtube.com [m.youtube.com]

- 14. How To [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. physics.emu.edu.tr [physics.emu.edu.tr]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. kbfi.ee [kbfi.ee]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromopyridine-2-carbonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 4-Bromopyridine-2-carbonitrile

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research.[1][2] Its pyridine core, functionalized with both a bromine atom and a nitrile group, offers multiple reaction sites for the synthesis of complex molecules, including novel therapeutic agents.[1][3][4] The successful use of this intermediate in synthetic protocols—from reaction setup and purification to formulation—is fundamentally governed by its solubility in various organic solvents. An understanding of its solubility profile is not merely a matter of convenience; it is a cornerstone of efficient process development, enabling researchers to select appropriate solvent systems for reactions, extractions, and crystallizations, thereby maximizing yield and purity.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles that dictate its solubility behavior and offers a detailed, field-proven protocol for researchers to generate their own precise, quantitative solubility data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To apply this to this compound, we must first analyze its molecular structure.

Molecular Structure and Properties of this compound:

-

Appearance: Off-white to light beige solid[6]

Polarity and Hydrogen Bonding Capabilities: The this compound molecule possesses distinct polar features. The electronegative nitrogen atom in the pyridine ring and the cyano group (-C≡N) create significant dipole moments. This makes the molecule polar.

In terms of intermolecular interactions, the pyridine nitrogen and the nitrile nitrogen can both act as hydrogen bond acceptors .[7] However, the molecule lacks any hydrogen atoms attached to highly electronegative atoms (like O-H or N-H), so it cannot act as a hydrogen bond donor .[7]

Predicted Solubility Behavior: Based on this analysis, we can predict the following:

-

High solubility is expected in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding (where the solvent is the donor).

-

Limited to poor solubility is expected in nonpolar solvents (e.g., hexane, toluene), as these solvents primarily interact through weaker van der Waals forces, which are less effective at overcoming the crystal lattice energy of the polar solid.

-

Insolubility in Water: As a non-ionic organic molecule with a significant carbon backbone, it is expected to be, and is reported as, insoluble in water.[8]

The following diagram illustrates the key molecular features influencing solubility.

Caption: Predicted interactions based on molecular features.

Solvent Selection for Experimental Screening

A systematic approach to determining solubility involves screening a range of solvents with varying polarities and functionalities. The table below provides a curated list of recommended solvents for testing, ordered by increasing polarity index. This selection covers the major classes of organic solvents, providing a comprehensive profile of solubility.

| Solvent | Chemical Class | Polarity Index (P') | Boiling Point (°C) | Rationale for Inclusion |

| n-Hexane | Nonpolar Aliphatic | 0.1 | 69 | Represents nonpolar, aliphatic interactions. |

| Toluene | Nonpolar Aromatic | 2.4 | 111 | Represents nonpolar, aromatic (π-stacking) interactions. |

| Diethyl Ether | Polar Aprotic | 2.8 | 35 | A common, weakly polar extraction solvent. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | A versatile, moderately polar solvent. Reported to be effective.[8] |

| Chloroform | Polar Aprotic | 4.1 | 61 | A moderately polar solvent. Reported to be effective.[6][8] |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | A common polar aprotic solvent for chromatography and extraction.[6] |

| Acetone | Polar Aprotic | 5.1 | 56 | A highly polar aprotic solvent, good H-bond acceptor. |

| Methanol | Polar Protic | 5.1 | 65 | A polar protic solvent, capable of hydrogen bonding. |

| Acetonitrile | Polar Aprotic | 5.8 | 82 | A highly polar aprotic solvent, common in HPLC. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | A highly polar solvent known for dissolving a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | A highly polar aprotic solvent, often a solvent of last resort. |

Solvent property data sourced from multiple chemical reference tables.[9][10][11]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[12] This method ensures the creation of a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and PTFE syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

Part 1: Preparation of Saturated Solutions

-

Aliquot Compound: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. The key is to ensure that undissolved solid remains after equilibration.

-

Add Solvent: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

Visual Confirmation: After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid. If all the solid has dissolved, a higher mass of the compound must be used, and the experiment repeated.

Part 2: Sample Preparation for Analysis

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifugation: To further facilitate the separation of solid from the supernatant, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.[12]

-

Dilution: Accurately pipette a known volume of the saturated filtrate into a volumetric flask and dilute with the same solvent (or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.

Part 3: Quantitative Analysis by HPLC

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from Part 2 into the HPLC system under the same conditions.

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Final Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the final solubility of the compound in the solvent. Report the result in mg/mL or mol/L.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Data Presentation and Summary

The quantitative results from the experimental protocol should be compiled into a clear, structured table. This allows for easy comparison of solubility across different solvents and provides a valuable reference for future experimental design.

Example Solubility Data Table for this compound at 25°C

| Solvent | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| n-Hexane | 0.1 | [Experimental Result] | [Calculated Result] | e.g., Insoluble (<1 mg/mL) |

| Toluene | 2.4 | [Experimental Result] | [Calculated Result] | e.g., Sparingly Soluble (1-10 mg/mL) |

| Dichloromethane | 3.1 | [Experimental Result] | [Calculated Result] | e.g., Soluble (10-50 mg/mL) |

| Ethyl Acetate | 4.4 | [Experimental Result] | [Calculated Result] | e.g., Soluble (10-50 mg/mL) |

| Acetone | 5.1 | [Experimental Result] | [Calculated Result] | e.g., Freely Soluble (50-100 mg/mL) |

| Methanol | 5.1 | [Experimental Result] | [Calculated Result] | e.g., Freely Soluble (50-100 mg/mL) |

| Acetonitrile | 5.8 | [Experimental Result] | [Calculated Result] | e.g., Very Soluble (>100 mg/mL) |

| DMSO | 7.2 | [Experimental Result] | [Calculated Result] | e.g., Very Soluble (>100 mg/mL) |

Conclusion

References

- ChemicalBook. (2023). 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.

- CymitQuimica. (n.d.). 4-Bromo-pyridine-2-carbonitrile.

- BenchChem. (n.d.). This compound | CAS 62150-45-2.

- Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

- Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Bromo-Pyridine-2-Carbonitrile.

- BenchChem. (n.d.). Derivatization from this compound.

- Honeywell. (n.d.). Polarity Index.

- ChemicalBook. (2023). 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2.

- ResearchGate. (2014). How do you distinguish the polarity of organic solvent?

- Shodex. (n.d.). Polarities of Solvents.

- Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

- University of Minnesota. (2022). Properties of Common Organic Solvents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine-2-Carbaldehyde in Modern Chemical Synthesis.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- LibreTexts. (2023). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- YouTube. (2025). How To Predict Solubility Of Organic Compounds?

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- PubChem. (n.d.). 4-Bromopyrimidine-2-carbonitrile.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- ResearchGate. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

Sources

- 1. Properties of Solvents Used in Organic Chemistry [murov.info]

- 2. scribd.com [scribd.com]

- 3. shodex.com [shodex.com]

- 4. 4-Bromo-pyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Polarity Index [macro.lsu.edu]

- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectra of 4-Bromopyridine-2-carbonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromopyridine-2-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Critical Role of NMR in Heterocyclic Drug Development

In the landscape of modern drug discovery, heterocyclic compounds, particularly substituted pyridines, represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in the design of novel therapeutic agents. The precise characterization of these molecules is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating molecular structure in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the nuances of spectral interpretation, offering insights grounded in years of field experience to guide researchers and drug development professionals in their analytical endeavors. The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring robust and reproducible results.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons on the pyridine ring. The spectrum, typically acquired in a deuterated solvent such as chloroform (CDCl₃), reveals three distinct signals corresponding to the three aromatic protons.

The interpretation of the spectrum is based on the chemical shifts (δ), which indicate the electronic shielding of the protons, and the coupling constants (J), which reveal the through-bond interactions between neighboring protons.

Key Spectral Features and Interpretation

-

H-6 Proton: The proton at the 6-position (H-6) is the most deshielded, appearing at approximately 8.68 ppm. This significant downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing nature of the cyano group at the 2-position. This signal appears as a doublet due to coupling with the H-5 proton.

-

H-5 Proton: The H-5 proton resonates at around 7.82 ppm. Its signal is a doublet of doublets, a result of coupling to both the H-6 and H-3 protons.

-

H-3 Proton: The proton at the 3-position (H-3) is found at approximately 7.72 ppm and appears as a doublet, coupling with the H-5 proton.

The observed splitting patterns are a direct consequence of the spin-spin coupling between adjacent protons, a phenomenon that is invaluable for confirming the substitution pattern of the pyridine ring. The magnitude of the coupling constants provides further structural confirmation.

¹H NMR Data Summary

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.68 | Doublet (d) | 5.1 |

| H-5 | 7.82 | Doublet of Doublets (dd) | 5.1, 1.7 |

| H-3 | 7.72 | Doublet (d) | 1.7 |

Data obtained in CDCl₃ at 90 MHz.

Visualizing Coupling Interactions

The following diagram illustrates the through-bond coupling relationships between the protons on the this compound ring system.

Caption: ¹H-¹H coupling in this compound.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents on the aromatic ring.

Key Spectral Features and Interpretation

-

Quaternary Carbons: The spectrum shows five distinct signals for the carbon atoms of the pyridine ring and one for the cyano group. The carbon atoms bearing substituents (C-2, C-4) and the cyano carbon are quaternary and thus do not show splitting in a proton-decoupled spectrum.

-

C-2 and C-4 Carbons: The carbon attached to the electron-withdrawing cyano group (C-2) and the carbon bearing the bromine atom (C-4) are significantly deshielded, appearing at approximately 134.4 ppm and 133.3 ppm, respectively.

-

C-6 Carbon: The C-6 carbon, adjacent to the nitrogen, is also deshielded and resonates at around 152.1 ppm.

-

C-3 and C-5 Carbons: The protonated carbons, C-3 and C-5, appear at approximately 131.0 ppm and 129.0 ppm.

-

Cyano Carbon: The carbon of the cyano group is found further downfield at around 115.5 ppm.

¹³C NMR Data Summary

| Carbon | Chemical Shift (δ, ppm) |

| C-6 | 152.1 |

| C-3 | 131.0 |

| C-5 | 129.0 |

| C-2 | 134.4 |

| C-4 | 133.3 |

| CN | 115.5 |

Data obtained in CDCl₃ at 22.63 MHz.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz during processing to improve the appearance of the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Workflow for NMR Analysis

The following diagram illustrates the comprehensive workflow from sample preparation to final data interpretation.

Caption: A typical workflow for NMR analysis.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound presented in this guide underscores the power of NMR spectroscopy in the structural elucidation of complex organic molecules. By carefully interpreting chemical shifts, coupling constants, and splitting patterns, researchers can gain unambiguous insights into the molecular architecture of this important pharmaceutical building block. The methodologies and data provided herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Search for this compound or CAS No. 163739-16-8)

An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2-carbonitrile from 4-Bromopyridine 1-oxide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, from 4-bromopyridine 1-oxide. The core of this guide focuses on a modified Reissert-Henze reaction, a powerful method for the cyanation of pyridine N-oxides. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and purification techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of both a bromo and a cyano group on the pyridine ring offers two distinct points for further functionalization, making it a versatile scaffold in the design of novel therapeutics. The synthesis of this compound from 4-bromopyridine 1-oxide via a modified Reissert-Henze reaction offers an efficient and regioselective route to this important molecule.

The Reissert-Henze reaction and its modifications have become a cornerstone in pyridine chemistry, allowing for the introduction of a cyano group, among other nucleophiles, at the C2 position of the pyridine ring.[1][2] This guide will focus on the use of trimethylsilyl cyanide (TMSCN) as the cyanide source, a reagent known for its high reactivity and utility in modern organic synthesis.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-bromopyridine 1-oxide using trimethylsilyl cyanide (TMSCN) and a base such as triethylamine proceeds through a modified Reissert-Henze mechanism. The following is a step-by-step explanation of the proposed mechanism:

-

Activation of the Pyridine N-oxide: The reaction is initiated by the activation of the 4-bromopyridine 1-oxide. In the presence of trimethylsilyl cyanide, the oxygen atom of the N-oxide attacks the silicon atom of TMSCN. This step is facilitated by the electrophilicity of the silicon atom.

-

Formation of the N-silyloxy Pyridinium Intermediate: This initial attack results in the formation of a highly reactive N-silyloxypyridinium intermediate and a cyanide anion. This intermediate is significantly more electrophilic at the C2 and C6 positions of the pyridine ring compared to the starting N-oxide.

-

Nucleophilic Attack by Cyanide: The cyanide anion, a potent nucleophile, then attacks the activated pyridinium ring. The attack preferentially occurs at the C2 position due to a combination of electronic and steric factors.

-

Formation of the Dihydropyridine Intermediate: The nucleophilic addition of the cyanide anion leads to the formation of a 1,2-dihydropyridine intermediate.

-

Rearomatization: The final step involves the elimination of the trimethylsilyloxy group and a proton, leading to the rearomatization of the pyridine ring and the formation of the final product, this compound. Triethylamine acts as a base to facilitate the deprotonation and subsequent elimination.

Detailed Experimental Protocol

This protocol is based on established procedures for the cyanation of pyridine N-oxides and provides a comprehensive, step-by-step guide for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Bromopyridine 1-oxide | 174.00 | 14248-50-1 | Starting material. |

| Trimethylsilyl cyanide (TMSCN) | 99.22 | 7677-24-9 | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood. |

| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Dried over KOH prior to use. |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Anhydrous, reaction solvent. |

| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | For extraction and chromatography. |

| Hexane | - | 110-54-3 | For chromatography. |

| Saturated aq. NaHCO₃ | - | - | For work-up. |

| Brine | - | - | For work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layers. |

| Silica gel | - | - | For column chromatography (230-400 mesh). |

Reaction Setup and Procedure

Step-by-Step Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, add 4-bromopyridine 1-oxide (e.g., 1.0 eq).

-

Add anhydrous acetonitrile (e.g., 5-10 mL per mmol of starting material).

-

Cool the flask in an ice-water bath.

-

To the stirred suspension, add triethylamine (e.g., 1.5 eq) dropwise.

-

Slowly add trimethylsilyl cyanide (e.g., 1.5 eq) via syringe. Caution: TMSCN is extremely toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C using a heating mantle.

-

Maintain the reaction at this temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Purification

The crude this compound can be purified by either flash column chromatography or recrystallization.

-

Flash Column Chromatography: The crude product can be purified on a silica gel column. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[3][4][5] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure.

-

Recrystallization: For crystalline solids, recrystallization is an effective purification method. A suitable solvent system for this compound could be a mixture of ethyl acetate and n-heptane.[3] The crude product is dissolved in a minimal amount of hot ethyl acetate, and n-heptane is added until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and dried.

Safety and Handling

Trimethylsilyl cyanide (TMSCN) is a highly toxic and flammable liquid. [3][6][7][8] It is fatal if swallowed, in contact with skin, or if inhaled.[6][7][8] It reacts with water and moisture to produce highly toxic hydrogen cyanide gas.[3][6]

Essential Safety Precautions:

-

Always handle TMSCN in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Work under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.

-

Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

-

Quench any residual TMSCN in the reaction apparatus and waste with a basic solution of sodium hypochlorite (bleach) before disposal.

Data Summary

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4-Bromopyridine 1-oxide | Trimethylsilyl cyanide, Triethylamine | Acetonitrile | 110 °C, 3 hours | 72.4% | BenchChem |

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 62150-45-2[8] |

| Molecular Formula | C₆H₃BrN₂ |

| Molecular Weight | 183.01 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 82-84 °C |

| Boiling Point | ~265 °C at 760 mmHg |

| Density | ~1.726 g/cm³ |

Conclusion

The synthesis of this compound from 4-bromopyridine 1-oxide via a modified Reissert-Henze reaction using trimethylsilyl cyanide is a highly effective and regioselective method. This guide has provided a detailed protocol, a plausible reaction mechanism, and critical safety information to enable researchers to perform this synthesis confidently and safely. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and other functional materials. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe experimental outcome.

References

- Alfa Aesar. (2024, March 26).

- SD Fine-Chem Limited.

- University of Rochester, Department of Chemistry.

- Nishiwaki, N., & Ariga, M. (2007). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 65(1), 51-61.

- IUCr Journals. (2019, October 3). 3-Bromopyridine-2-carbonitrile. [Link]

- Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. HETEROCYCLES, 22(10), 2375-2394.

- Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26(04), 563-564.

- Huo, Z., & Yamamoto, H. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 660-663.

- University of Rochester, Department of Chemistry.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Purification [chem.rochester.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

mechanism of cyanation of 4-bromopyridine 1-oxide

An In-Depth Technical Guide to the Cyanation of 4-Bromopyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of 4-bromopyridine 1-oxide to 4-cyanopyridine 1-oxide is a pivotal reaction in synthetic chemistry, providing a gateway to a diverse array of functionalized pyridine derivatives essential for drug discovery and materials science. The cyano group serves as a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles. This guide offers a comprehensive exploration of the mechanistic underpinnings of this cyanation reaction, moving beyond simple protocols to elucidate the fundamental principles that govern its success. We will dissect the key mechanistic pathways, analyze the critical experimental parameters, and provide a validated protocol, empowering researchers to approach this transformation with a deep, causal understanding and a predictive capacity for optimization.

Chapter 1: The Crucial Role of the N-Oxide in Modulating Pyridine Reactivity

To comprehend the cyanation of 4-bromopyridine 1-oxide, one must first appreciate the profound electronic influence of the N-oxide functionality. A simple pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, it is generally unreactive towards standard nucleophilic aromatic substitution (SNAAr) unless a good leaving group is present and harsh conditions are employed.

The introduction of the N-oxide group dramatically alters this electronic landscape. The N-oxide moiety acts as a powerful "push-pull" system.

-

Resonance Donation (Push): The oxygen atom can donate a lone pair of electrons into the aromatic system, increasing electron density at the 2- and 4-positions. This effect is responsible for activating the ring towards electrophilic aromatic substitution.[1]

-

Inductive Withdrawal (Pull): The formal positive charge on the nitrogen atom strongly withdraws electron density from the ring via the sigma framework.[2]

For nucleophilic aromatic substitution, the inductive withdrawal is the dominant effect. It significantly depletes the electron density of the entire ring, especially at the C2 and C4 positions, making them highly electrophilic and thus exceptionally activated for attack by nucleophiles.[1][2][3] In the case of 4-bromopyridine 1-oxide, the 4-position is doubly activated: it bears a good leaving group (bromide) and is electronically deficient due to the influence of the N-oxide. This activation is the cornerstone of the facile cyanation reaction.

Chapter 2: Dissecting the Mechanistic Pathways

The conversion of 4-bromopyridine 1-oxide to its cyano derivative primarily proceeds through two potential and well-established mechanistic routes, the choice of which is dictated by the specific reagents employed.

Pathway A: Direct Nucleophilic Aromatic Substitution (SNAAr)

This is the most direct pathway and occurs when a simple cyanide salt (e.g., NaCN, KCN) is used in a polar aprotic solvent. The mechanism is a classic two-step addition-elimination process.

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient C4 carbon, which bears the bromide leaving group. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion (Br⁻), yielding the final product, 4-cyanopyridine 1-oxide.

The N-oxide group is critical for stabilizing the negative charge in the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step.

Caption: The SNAAr mechanism for the cyanation of 4-bromopyridine 1-oxide.

Pathway B: The Reissert-Henze Reaction

A more versatile and widely employed method for cyanating pyridine N-oxides is the Reissert-Henze reaction.[4] This pathway involves the initial activation of the N-oxide oxygen with an electrophile, typically an acylating agent like dimethylcarbamoyl chloride (DMCC) or benzoyl chloride, or a silylating agent like trimethylsilyl cyanide (TMSCN).[5][6]

-

Activation of N-Oxide: The N-oxide oxygen attacks the electrophilic acylating agent (e.g., DMCC), forming a highly reactive N-acyloxypyridinium salt. This intermediate is significantly more electrophilic than the starting N-oxide.

-

Cyanide Addition: The cyanide nucleophile now attacks the activated pyridinium ring. While attack often occurs at the 2-position, in this substrate, the excellent leaving group at C4 directs the attack to the 4-position. This forms a 1,4-dihydropyridine intermediate.

-

Elimination: The final product is formed by the elimination of the activating group and the bromide ion. This rearomatization step drives the reaction to completion.

This method is often preferred as it proceeds under milder conditions and can be used with a wider range of substituted pyridine N-oxides.[7]

Caption: The Reissert-Henze pathway for cyanation of 4-bromopyridine 1-oxide.

Chapter 3: Key Experimental Parameters and Their Rationale

The successful execution of this cyanation reaction hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.

| Parameter | Common Choices | Rationale & Field Insights |

| Cyanating Agent | KCN, NaCN, Zn(CN)₂, TMSCN | KCN/NaCN: Inexpensive and highly reactive. However, their high basicity can lead to side reactions, and their toxicity requires stringent safety protocols. They are typically used in direct SNAAr.[5] Zn(CN)₂: A milder, less nucleophilic cyanide source. It often provides cleaner reactions with fewer byproducts. The Lewis acidity of Zn²⁺ can also play a role in activating the substrate.[8] TMSCN: A versatile reagent often used in Reissert-Henze type reactions. It acts as both an activator (via the silyl group) and a cyanide source, often leading to high yields under mild conditions.[6] |

| Solvent | DMF, DMSO, Acetonitrile (CH₃CN) | Polar aprotic solvents are required. They effectively solvate the cation (e.g., K⁺, Na⁺) of the cyanide salt, leaving a "naked," highly reactive cyanide anion. They are also stable to the reaction conditions and can dissolve the organic substrate. Acetonitrile is often favored for Reissert-Henze reactions at elevated temperatures.[5][8] |

| Activator | Dimethylcarbamoyl chloride (DMCC), Benzoyl Chloride | Essential for the Reissert-Henze pathway. DMCC is highly effective and commonly used.[5] The choice of activator can influence the regioselectivity and reaction rate. These reagents are moisture-sensitive and should be handled accordingly. |

| Temperature | 80 - 120 °C | The reaction generally requires heating to overcome the activation energy barrier for aromatic substitution. Temperatures around 100-120 °C in a sealed vessel are common, especially for Reissert-Henze reactions in acetonitrile.[5] Monitoring the reaction is crucial to avoid decomposition at higher temperatures. |

Chapter 4: A Validated Experimental Protocol (Reissert-Henze Method)

This protocol describes a reliable and reproducible method for the cyanation of 4-bromopyridine 1-oxide using potassium cyanide and dimethylcarbamoyl chloride. It is designed as a self-validating system with clear steps and expected outcomes.

Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Step-by-Step Methodology

-

Reagent Preparation:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyridine 1-oxide (1.0 eq).

-

Add potassium cyanide (KCN, 2.0 eq). (Caution: Highly Toxic)

-

Add anhydrous acetonitrile (CH₃CN) to create a ~0.2 M solution.

-

-

Reaction Setup & Execution:

-

Begin vigorous stirring of the suspension.

-

Slowly add dimethylcarbamoyl chloride (DMCC, 3.0 eq) to the mixture via syringe under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to 120 °C using an oil bath. The reaction is typically complete within 4-6 hours.

-

-

Reaction Monitoring & Workup:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Carefully add water to the flask to dissolve the inorganic salts.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-cyanopyridine 1-oxide as a solid.

-

Validation: Confirm the identity and purity of the product using:

-

¹H and ¹³C NMR spectroscopy.

-

Infrared (IR) spectroscopy (to confirm the presence of the C≡N stretch, ~2230 cm⁻¹).

-

Mass Spectrometry (MS) to confirm the molecular weight (120.11 g/mol ).[9]

-

-

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. youtube.com [youtube.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. 4-cyanopyridine-1-oxide [stenutz.eu]

theoretical properties of 4-Bromopyridine-2-carbonitrile

An In-depth Technical Guide to the Theoretical Properties of 4-Bromopyridine-2-carbonitrile

This guide provides a comprehensive analysis of the theoretical properties of this compound (CAS: 62150-45-2), a pivotal heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes quantum chemical calculations to elucidate the molecule's structural, electronic, and spectroscopic characteristics. By grounding these theoretical insights in the principles of chemical reactivity, we aim to provide a predictive framework for its application in synthesis and materials science.

This compound is a multi-functional pyridine derivative featuring two key reactive sites: a bromine atom at the 4-position and a nitrile group at the 2-position.[1] Its molecular formula is C₆H₃BrN₂ with a molecular weight of approximately 183.01 g/mol .[2] This unique substitution pattern makes it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The bromine atom is highly susceptible to displacement and serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann), allowing for the introduction of diverse aryl or alkyl substituents.[1][3] Concurrently, the nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a secondary point for molecular elaboration.[1] These features have established this compound as a critical precursor in the development of novel therapeutic agents, particularly in structure-based drug design.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-2-cyanopyridine, 4-Bromopicolinonitrile | [4][5] |

| CAS Number | 62150-45-2 | [2][4] |

| Molecular Formula | C₆H₃BrN₂ | [2] |

| Molecular Weight | 183.01 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 82-84 °C | [1] |

Computational Methodology: The Foundation of Theoretical Insight